![molecular formula C25H21FN2O3 B4265163 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265163.png)
2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide
Overview
Description
2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide, also known as DFQ or 4-fluoro-N-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)quinoline-2-carboxamide, is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide exerts its anti-cancer activity by inducing apoptosis through the activation of caspases and the inhibition of NF-κB pathway. 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide has been found to possess neuroprotective effects in Parkinson's disease by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide exhibits potent anti-cancer and anti-inflammatory activity, making it a useful compound for studying these diseases. However, one limitation of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide. One potential direction is to study the mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide in more detail to better understand how it exerts its anti-cancer and anti-inflammatory activity. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide in other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent analogs of 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide that exhibit improved solubility and bioavailability.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, 2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)-4-quinolinecarboxamide has been studied for its neuroprotective effects in Parkinson's disease.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-15-8-9-16(26)12-22(15)28-25(29)19-14-23(27-21-7-5-4-6-18(19)21)20-13-17(30-2)10-11-24(20)31-3/h4-14H,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDPFTJIJJJLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-N-(5-fluoro-2-methylphenyl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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